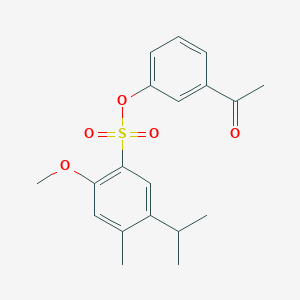
3-Acetylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is an organic compound with a complex structure that includes acetyl, methoxy, methyl, and sulfonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetylphenol and 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride.
Reaction Conditions: The key steps include sulfonation, acetylation, and methoxylation reactions. These reactions are usually carried out under controlled temperatures and in the presence of catalysts or reagents like sulfuric acid, acetic anhydride, and methanol.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert ketones to alcohols.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or ketones, while substitution could produce sulfonamides or ethers.
Wissenschaftliche Forschungsanwendungen
3-Acetylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Acetylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and sulfonate groups are particularly important for binding to active sites, while the methoxy and methyl groups can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetylphenyl 2-methoxy-4-methylbenzenesulfonate: Lacks the propan-2-yl group, which may affect its reactivity and binding properties.
3-Acetylphenyl 4-methyl-5-(propan-2-yl)benzenesulfonate: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonate: Lacks the acetyl group, which is crucial for certain types of chemical reactions and biological interactions.
Uniqueness
The unique combination of functional groups in 3-Acetylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate makes it particularly versatile for a wide range of applications. Its structure allows for multiple points of chemical modification, making it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
Eigenschaften
IUPAC Name |
(3-acetylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5S/c1-12(2)17-11-19(18(23-5)9-13(17)3)25(21,22)24-16-8-6-7-15(10-16)14(4)20/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNUNARHKFPGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














